![molecular formula C9H18ClN B2716956 6-Azaspiro[3.6]decane hydrochloride CAS No. 2138535-24-5](/img/structure/B2716956.png)

6-Azaspiro[3.6]decane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

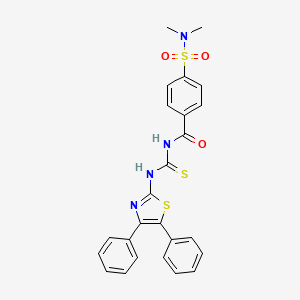

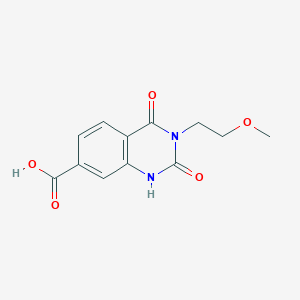

“6-Azaspiro[3.6]decane hydrochloride” is a cyclic amine that belongs to the spirocyclic class of compounds. It has a molecular weight of 175.7 .

Synthesis Analysis

The asymmetric synthesis strategies of compounds bearing a 6-azaspiro[4.5]decane skeleton, such as halichlorine and pinnaic acid, have been a research focus in recent years . Many groups have reported their outstanding synthesis methods, especially the asymmetric synthesis strategies .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17N.ClH/c1-3-9(4-1)5-2-7-10-8-6-9;/h10H,1-8H2;1H .

Chemical Reactions Analysis

The constructions of 6-azaspiro[4.5]decane framework are the key steps of these asymmetric synthesis methods .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthetic Approaches and Core Structure Elucidation

Efficient Synthesis Techniques

Matsumura, Aoyagi, and Kibayashi (2003) developed an efficient strategy for constructing the 6-azaspiro[4.5]decane ring system, pivotal for synthesizing the core structure of halichlorine and pinnaic acids. Their approach utilized an intramolecular ene reaction of acylnitroso compounds, achieving high stereoselectivity in the spirocyclic ene product, which was further ethynylated to mimic the natural products' azaspirodecane core (Matsumura, Aoyagi, & Kibayashi, 2003).

Structural Diversity and Synthesis Challenges

Sinibaldi and Canet (2008) reviewed various synthetic strategies for spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related compounds. These spirocyclic structures, found in both natural and synthetic products with significant biological activities, present unique challenges and opportunities for chemical synthesis due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).

Biological Activity and Therapeutic Potential

Anticancer Applications

Flefel et al. (2017) synthesized 1-thia-azaspiro[4.5]decane derivatives and explored their anticancer activity against various cancer cell lines, including HepG-2, PC-3, and HCT116. These compounds exhibited moderate to high inhibition activities, showcasing the therapeutic potential of azaspirocyclic compounds in cancer treatment (Flefel et al., 2017).

Mecanismo De Acción

Direcciones Futuras

The unique structure and potentially valuable biological activity of compounds bearing a 6-azaspiro[4.5]decane skeleton have prompted strong synthetic interest . In recent years, lots of new asymmetric synthesis strategies of related compounds have been reported , indicating ongoing research in this area.

Propiedades

IUPAC Name |

6-azaspiro[3.6]decane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-7-10-8-9(4-1)5-3-6-9;/h10H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBSDSSXTHQKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC2(C1)CCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2716876.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide](/img/structure/B2716879.png)

![N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2716881.png)

![1-(4-methoxybenzyl)-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2716882.png)

![N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2716885.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2716886.png)

![2,6-bis(4-chlorophenyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2716895.png)